4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide

Kinase inhibition HDAC inhibition Anti-infective research

This synthetic small molecule (C15H16ClN3O2, MW 305.76) has no disclosed bioactivity data, making it suitable exclusively for exploratory medicinal chemistry, SAR matrix completion, or as an analytical reference standard. The N-(pyrimidin-2-yl) substitution pattern is critical: even single-atom changes in the amide head group (e.g., hydroxamic acid in Droxinostat) completely redirect target profiles. Generic substitution carries unquantifiable risk—procurement of the exact chemotype is mandatory. Ideal for kinase-focused screening libraries or spectral comparison within 4-(4-chloro-2-methylphenoxy)butanamide series. Verify purity via HPLC/NMR upon receipt.

Molecular Formula C15H16ClN3O2
Molecular Weight 305.76 g/mol
Cat. No. B11170491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide
Molecular FormulaC15H16ClN3O2
Molecular Weight305.76 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=CC=N2
InChIInChI=1S/C15H16ClN3O2/c1-11-10-12(16)5-6-13(11)21-9-2-4-14(20)19-15-17-7-3-8-18-15/h3,5-8,10H,2,4,9H2,1H3,(H,17,18,19,20)
InChIKeyRWIUSRSYMFSJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide: Chemical Identity and Research Status


4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide (CAS 355813-76-2) is a synthetic small molecule with the molecular formula C15H16ClN3O2 and a molecular weight of 305.76 g/mol . It is formally classified as a butanamide derivative, possessing a 4-chloro-2-methylphenoxy substituent on the butanoyl chain and an N-linked pyrimidin-2-yl group. Despite its presence on chemical supplier catalogues, a comprehensive search of the non-excluded scientific literature, patent databases, and authoritative chemical biology databases returns no primary research articles, quantitative bioactivity data, or head-to-head comparative studies for this specific structure. Its research and procurement relevance is therefore currently undefined.

The Risk of Analog Substitution for 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide


Without any disclosed quantitative structure-activity relationship (SAR) data for this specific chemotype, any attempt to interchange 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide with a close analog carries unquantifiable risk. The most structurally similar compounds that have published bioactivity—such as Droxinostat (4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide), a known HDAC3/6 inhibitor [1], and 4-(4-chloro-2-methylphenoxy)-N-(5-chlorothiazol-2-yl)butanamide, a reported HIV-1 inhibitor [2]—demonstrate that even a single-atom change in the amide head group (hydroxamic acid vs. pyrimidine vs. substituted thiazole) can completely redirect the molecule's target profile and biological function. In the absence of comparative pharmacological fingerprints, generic substitution is scientifically unsound, and the procurement of the exact compound is mandatory for any defined research application.

4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide: Quantitative Differentiation Evidence


Absence of Comparator-Anchored Bioactivity Data for the Target Compound

No quantitative bioactivity data (IC50, Ki, EC50, or potency measurements) for 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide could be identified in any non-excluded primary research paper, patent, or authoritative database (PubChem, ChEMBL, BindingDB) [1]. A direct head-to-head comparison with any of its closest analogs—Droxinostat, 4-(4-chloro-2-methylphenoxy)-N-(5-chlorothiazol-2-yl)butanamide, or 4-(4-chloro-2-methylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide—is therefore impossible. Claims of differential target selectivity, potency, or in vivo efficacy for this compound relative to these comparators cannot be substantiated.

Kinase inhibition HDAC inhibition Anti-infective research

Application Scenarios for 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide


Chemical Probe or Tool Compound Development (Speculative)

In the absence of any target-specific data, the only conceivable procurement scenario is for exploratory medicinal chemistry, where the compound would serve as a synthetic intermediate or as a member of a screening library aimed at identifying novel bioactivity. The pyrimidine moiety is a privileged structure in kinase inhibitor design, and the 4-chloro-2-methylphenoxy group is found in several bioactive chemotypes. However, its selection over commercially available, characterized analogs (e.g., Droxinostat for HDAC research) cannot be scientifically justified based on current evidence [1].

Structure-Activity Relationship (SAR) Expansion

This compound could be useful in an academic or industrial SAR campaign that has already established a structure-activity relationship for a closely related series (e.g., 4-(4-chloro-2-methylphenoxy)butanamides) and simply requires the N-pyrimidine variant to complete a matrix. In such a case, procurement is driven by chemical identity requirements alone, not by a unique demonstrated performance advantage.

Custom Synthesis Reference Standard

The compound may be procured as an analytical reference standard for mass spectrometry or NMR characterization when the N-(pyrimidin-2-yl) substitution pattern is needed for spectral comparison within a broader chemical series. Its molecular weight (305.76 g/mol) and molecular formula (C15H16ClN3O2) are well-defined .

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